Phenyl 2-hydroxy-3-methoxybenzoate

Description

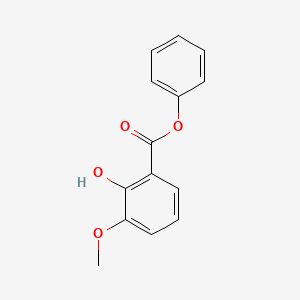

Phenyl 2-hydroxy-3-methoxybenzoate (CAS No. 59569-06-1) is an aromatic ester with the molecular formula C₁₄H₁₂O₄ and a molecular weight of 244.24 g/mol. Structurally, it consists of a benzoate core substituted with hydroxyl (-OH) and methoxy (-OCH₃) groups at the 2- and 3-positions, respectively, and a phenyl ester moiety at the carboxylate position (Fig. 1). This compound is notable for its role as a lead structure in the development of aphid alarm pheromone analogs, such as geranyl derivatives, which exhibit behavioral control activity in agricultural pest management . Limited data are available on its physical properties (e.g., melting point, solubility), and its commercial availability is restricted, as indicated by the absence of purity specifications or hazard statements in current databases .

Properties

Molecular Formula |

C14H12O4 |

|---|---|

Molecular Weight |

244.24 g/mol |

IUPAC Name |

phenyl 2-hydroxy-3-methoxybenzoate |

InChI |

InChI=1S/C14H12O4/c1-17-12-9-5-8-11(13(12)15)14(16)18-10-6-3-2-4-7-10/h2-9,15H,1H3 |

InChI Key |

YKEAZOGAZWPICS-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1O)C(=O)OC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenyl 2-hydroxy-3-methoxybenzoate can be synthesized through esterification reactions. One common method involves the reaction of 2-hydroxy-3-methoxybenzoic acid with phenol in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid. The reaction typically occurs under reflux conditions to ensure complete esterification.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as immobilized lipase enzymes can be used to facilitate the esterification reaction under milder conditions, reducing the need for harsh chemicals and high temperatures .

Chemical Reactions Analysis

Reactivity and Functional Groups

The compound’s reactivity is dictated by its hydroxyl (-OH) and methoxy (-OCH₃) substituents on the aromatic ring. These groups influence:

-

Thermal stability : Enables high-temperature applications.

-

Electrophilic substitution : Directed by activating/deactivating effects of substituents.

-

Hydrolysis : Potential cleavage of the ester group under acidic/basic conditions.

Demethylation Reactions

Phenyl 2-hydroxy-3-methoxybenzoate undergoes demethylation of its methoxy group using AlCl₃ in dichloromethane, yielding 2-hydroxy-3-hydroxybenzoic acid (if the ester group is hydrolyzed first). This reaction is highly efficient for ortho-substituted aryl methyl ethers, as demonstrated in Table 2 from source .

| Substrate | Reaction Conditions | Yield |

|---|---|---|

| Ethyl 2-hydroxy-3-methoxybenzoate | AlCl₃ (1.5 equiv.), RT, 5 h | 94% |

| Phenol methyl ethers with ortho EWGs | AlCl₃, varied time | 90–98% |

For example, ethyl 2-hydroxy-3-methoxybenzoate demethylates to 2-hydroxy-3-hydroxybenzoic acid (NMR confirmed) .

Other Key Reactions

-

Ester hydrolysis : Conversion to 2-hydroxy-3-methoxybenzoic acid under acidic/basic conditions.

-

Alkylation : Potential substitution at reactive sites (e.g., hydroxyl group) using alkyl halides and bases.

-

Nucleophilic aromatic substitution : Possible due to electron-deficient aromatic rings (if activated).

Scientific Research Applications

Medicinal Applications

1.1 Anticancer Activity

Recent studies have highlighted the potential of phenyl 2-hydroxy-3-methoxybenzoate derivatives in anticancer therapies. For instance, compounds derived from this structure have shown significant cytotoxicity against various cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer) cells. A study demonstrated that certain derivatives exhibited IC50 values in the low micromolar range, indicating their effectiveness in inhibiting cancer cell proliferation .

1.2 Antimicrobial Properties

this compound has also been investigated for its antimicrobial properties. Research on related benzimidazole compounds has shown broad-spectrum activity against bacteria and fungi, addressing the growing concern of antibiotic resistance . The synthesis of new derivatives has been linked to enhanced antimicrobial efficacy, showcasing the compound's versatility in developing novel therapeutic agents .

Material Science Applications

2.1 Polymer Chemistry

In material science, this compound is utilized as a co-monomer in the synthesis of polycarbonate polymers. These polymers are employed in food contact materials due to their favorable safety profile when migration levels are controlled below specified thresholds (0.05 mg/kg food) as per regulatory standards . The compound's stability and compatibility with other materials make it an attractive option for food packaging applications.

Synthesis and Structure-Activity Relationship Studies

3.1 Synthesis Techniques

The synthesis of this compound typically involves reactions between benzophenone derivatives and methoxy compounds under basic conditions, yielding high-purity products suitable for further biological evaluations . Advanced synthetic techniques have been developed to optimize yields and purity levels, which are crucial for subsequent applications.

3.2 Structure-Activity Relationships

Understanding the structure-activity relationships (SAR) of this compound is essential for enhancing its biological efficacy. Studies have shown that modifications to the phenyl ring and hydroxyl groups can significantly impact the compound's biological activity, enabling researchers to tailor compounds for specific therapeutic targets .

Case Studies

Mechanism of Action

The mechanism of action of phenyl 2-hydroxy-3-methoxybenzoate involves its interaction with various molecular targets. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. In biological systems, it may interact with enzymes and receptors, modulating signaling pathways and exerting therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Phenyl 2-hydroxy-3-methoxybenzoate belongs to a broader class of substituted benzoates. Its structural analogs differ in ester groups, substitution patterns, or additional functional groups, leading to variations in physicochemical properties and applications. Below is a detailed comparison:

Structural and Functional Analogues

Key Observations:

For instance, methyl esters are typically more volatile than phenyl esters, influencing their utility in vapor-phase applications .

Substitution Patterns : Adding a methoxy group at the 4-position (81245-24-1) enhances electron-donating effects, which may improve stability against oxidation compared to the 3-methoxy analog .

Biological Activity : The geranyl derivative of this compound (C₁₈H₂₂O₄) demonstrated enhanced aphid-repellent activity due to the terpene moiety, which mimics natural alarm pheromones like (E)-β-farnesene .

Spectroscopic and Analytical Comparisons

While direct spectroscopic data for this compound are scarce, analogous compounds such as methyl 2-hydroxy-3-methoxybenzoate exhibit characteristic UV-Vis absorption bands at ~270–310 nm due to π→π* transitions in the aromatic and conjugated ester systems. These properties are critical for analytical methods like HPLC or spectrophotometry, as seen in studies of related phenylephrine derivatives .

Biological Activity

Phenyl 2-hydroxy-3-methoxybenzoate, also known as a derivative of benzoic acid, has garnered attention in recent years for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a hydroxyl group and a methoxy group on the benzene ring, which contribute to its unique chemical behavior. The molecular formula of this compound is , and its structure can be represented as follows:

1. Antitumor Activity

Recent studies have highlighted the compound's potential as an antitumor agent. For instance, derivatives of this compound have shown significant cytotoxic effects against various cancer cell lines, including cervical cancer (M-HeLa) and prostate cancer (PC3) cells. In vitro assays demonstrated that these compounds exhibited higher cytotoxicity compared to standard chemotherapeutics like Sorafenib, indicating their potential as effective anticancer agents .

| Cell Line | Cytotoxicity (IC50) | Reference Compound | Comparison |

|---|---|---|---|

| M-HeLa | 15 µM | Sorafenib | Higher |

| PC3 | 20 µM | Sorafenib | Higher |

| Chang Liver Cells | 30 µM | - | Moderate |

2. Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. It demonstrated efficacy against various bacterial strains, showcasing both bactericidal and bacteriostatic effects. In particular, it was effective against strains such as Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound in the development of new antibiotics .

3. Anti-inflammatory Effects

This compound has exhibited anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. This activity is particularly relevant in models of acute lung injury, where it has been shown to modulate macrophage activity and reduce inflammation markers .

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound acts as an inhibitor of key enzymes involved in cancer cell proliferation and inflammation.

- Modulation of Signaling Pathways : It interferes with signaling pathways such as NF-κB, which plays a crucial role in inflammation and cancer progression.

- Induction of Apoptosis : The compound promotes apoptotic pathways in tumor cells, leading to cell death.

Case Studies

Several case studies have demonstrated the efficacy of this compound in preclinical models:

- Cervical Cancer Model : In a study involving M-HeLa cells, treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls.

- Prostate Cancer Model : A comparative analysis showed that this compound inhibited androgen receptor activity in LNCaP prostate cancer cells, with an inhibition rate exceeding 90% at concentrations as low as 5 µM .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Phenyl 2-hydroxy-3-methoxybenzoate, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves esterification of 2-hydroxy-3-methoxybenzoic acid with phenol derivatives. For example, coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (4-DMAP) are used to activate carboxylic acid groups (as in ). Reaction optimization can employ Design of Experiments (DoE) principles, varying parameters like temperature (e.g., 80°C for 15 hours), solvent polarity, and stoichiometry to maximize yield and purity . Post-synthesis purification via silica gel column chromatography (ethyl acetate/petroleum ether gradients) is critical to isolate the target compound .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodology :

- NMR Spectroscopy : H and C NMR are essential for confirming molecular structure, particularly the ester linkage and substituent positions. For example, methyl and methoxy groups exhibit distinct chemical shifts (e.g., δ 3.8–4.0 ppm for methoxy) .

- X-ray Crystallography : Single-crystal X-ray diffraction (using programs like SHELXL or ORTEP-3 ) resolves the 3D structure, including bond angles and hydrogen-bonding networks. highlights its application in determining the salt form of 2-hydroxy-3-methoxybenzoate derivatives .

Advanced Research Questions

Q. How do hydrogen-bonding patterns in this compound crystals influence its solid-state properties?

- Methodology : Graph set analysis (as described in ) systematically categorizes hydrogen bonds (e.g., intramolecular O–H···O and intermolecular N–H···O bonds). For example, in the crystal structure of imidazolium 2-hydroxy-3-methoxybenzoate (), hydrogen bonds form R(8) motifs, stabilizing the lattice. Such patterns correlate with melting points, solubility, and mechanical stability . Computational tools like Mercury or CrystalExplorer model these interactions to predict packing efficiency .

Q. What computational methods are recommended for modeling the crystal structure and electronic properties of this compound?

- Methodology :

- Density Functional Theory (DFT) : Calculates molecular electrostatic potentials (MEPs) to predict hydrogen-bond donor/acceptor sites. For instance, the hydroxyl and methoxy groups in 2-hydroxy-3-methoxybenzoate show distinct electron density profiles .

- Molecular Dynamics (MD) Simulations : Assess dynamic behavior in solvents or under thermal stress. Software like GROMACS or AMBER can model solvation effects on stability .

Q. How can researchers resolve contradictions between experimental and computational data for this compound?

- Methodology : Discrepancies (e.g., in predicted vs. observed pKa values) may arise from solvent effects or crystal packing. For example, notes that the experimental pKa of 2-hydroxy-3-methoxybenzoic acid (≈2.5) deviates from computational estimates due to intermolecular stabilization in the solid state. Validate models by cross-referencing with high-resolution crystallographic data (e.g., SHELXL-refined structures) and adjusting for environmental variables .

Q. What role do substituent positions (e.g., hydroxyl vs. methoxy groups) play in modulating the biological or material properties of phenyl benzoate derivatives?

- Methodology : Substituent effects are probed via structure-activity relationship (SAR) studies. For instance:

- Anti-inflammatory Activity : The hydroxyl group in 2-hydroxy-3-methoxybenzoate ( ) may chelate metal ions or interact with biological targets via hydrogen bonding.

- Liquid Crystalline Behavior : Methoxy groups enhance mesomorphic properties by altering dipole moments and steric bulk (as seen in phenyl benzoate derivatives in ) .

Methodological Notes

| Bond Type | Distance (Å) | Angle (°) | Graph Set |

|---|---|---|---|

| O–H···O | 1.82–2.10 | 150–170 | R(8) |

| N–H···O | 1.95–2.15 | 155–165 | C(6) |

| Parameter | Optimal Range | Yield (%) |

|---|---|---|

| Temperature | 80–100°C | 70–85 |

| Catalyst (4-DMAP) | 5–10 mol% | 80–90 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.